molecular formula C9H11BrN2 B1375457 5-Bromo-2-(pyrrolidin-2-YL)pyridine CAS No. 886365-48-6

5-Bromo-2-(pyrrolidin-2-YL)pyridine

Cat. No. B1375457
M. Wt: 227.1 g/mol
InChI Key: JLTGSHMIZYILLU-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-2-YL)pyridine is a chemical compound with the molecular weight of 300.03 . It is also known by its IUPAC name, 5-bromo-2-(pyrrolidin-2-yl)pyridine dihydrochloride .


Synthesis Analysis

The synthesis of 5-Bromo-2-(pyrrolidin-2-YL)pyridine involves nucleophilic substitution reaction and Suzuki reaction .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(pyrrolidin-2-YL)pyridine is 1S/C9H11BrN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H . The compound has a molecular weight of 300.02 g/mol .


Physical And Chemical Properties Analysis

5-Bromo-2-(pyrrolidin-2-YL)pyridine is a yellow to brown liquid . It has a molecular weight of 227.1 and an InChI key of JLTGSHMIZYILLU-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Cyanopyridine Derivatives: 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a closely related compound, has been used to synthesize new cyanopyridine derivatives, which exhibited significant antimicrobial activity against various bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Photoinduced Reactions in Chemistry

  • Photoinduced Tautomerization Studies: Similar compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit photoinduced reactions such as excited-state intramolecular proton transfer, and solvent-assisted double-proton transfer, demonstrating the potential of these compounds in photochemistry (Vetokhina et al., 2012).

Synthesis of Novel Compounds

  • Creation of New Molecules: The reaction of 2-bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine led to the synthesis of unique pyridinium ylides, showcasing the versatility of bromo-pyridine derivatives in synthesizing new compounds (Kuhn et al., 2003).

Spectroscopy and Optical Studies

  • Spectroscopic Characterization: Spectroscopic studies on 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, utilized techniques like Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopy, highlighting the utility of bromo-pyridine derivatives in spectroscopic research (Vural & Kara, 2017).

Luminescence and Electronic Properties

  • Color Tuning in Iridium Complexes: 5-bromo-2-(1H-tetrazol-5-yl)pyridine was used in synthesizing iridium complexes, altering their electronic properties and luminescence, demonstrating its role in the development of materials for light-emitting devices (Stagni et al., 2008).

Suzuki Cross-Coupling Reactions

  • Suzuki Cross-Coupling for Novel Pyridine Derivatives: 5-bromo-2-methylpyridin-3-amine was used in Suzuki cross-coupling reactions to synthesize new pyridine derivatives, exploring the potential of bromo-pyridine compounds in organic synthesis and their biological activities (Ahmad et al., 2017).

Catalytic Applications

  • CuI-Catalyzed Hydroxylation of Aryl Bromides: The combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine proved effective in catalyzing the hydroxylation of aryl bromides, illustrating the role of bromo-pyridine derivatives in facilitating chemical transformations (Jia et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-2-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTGSHMIZYILLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296310
Record name 5-Bromo-2-(2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyrrolidin-2-YL)pyridine

CAS RN

886365-48-6
Record name 5-Bromo-2-(2-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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